molecular formula C15H11ClN4O3 B12710441 Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- CAS No. 103706-82-7

Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)-

Cat. No.: B12710441
CAS No.: 103706-82-7
M. Wt: 330.72 g/mol
InChI Key: LJRPLRUJQLHPHU-UHFFFAOYSA-N
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Description

Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, a common synthetic route involves the reaction of 2-chlorobenzoyl chloride with 6-nitro-1H-benzimidazole in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), organic solvent (e.g., ethanol).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy . The nitro group can also undergo bioreduction, generating reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is unique due to the presence of both a nitro group and a chlorine atom, which can undergo various chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological activities .

Properties

CAS No.

103706-82-7

Molecular Formula

C15H11ClN4O3

Molecular Weight

330.72 g/mol

IUPAC Name

2-chloro-N-[(6-nitrobenzimidazol-1-yl)methyl]benzamide

InChI

InChI=1S/C15H11ClN4O3/c16-12-4-2-1-3-11(12)15(21)18-9-19-8-17-13-6-5-10(20(22)23)7-14(13)19/h1-8H,9H2,(H,18,21)

InChI Key

LJRPLRUJQLHPHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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